molecular formula C22H15F3N6O2S B10952188 7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

Cat. No.: B10952188
M. Wt: 484.5 g/mol
InChI Key: JIJHOJXKJBHIMZ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining pyrazolo[1,5-A]pyrimidine and thieno[2,3-D]pyrimidine moieties, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thieno[2,3-D]pyrimidine Moiety: This can be achieved through a series of condensation reactions, often using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    Attachment of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide (CF₂HI) under controlled conditions.

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-D]pyrimidine moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer carbonyl groups.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases.

Industry

Industrially, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could enhance the performance of products in these sectors.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide
  • 7-(Methyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-bromophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

Uniqueness

Compared to similar compounds, 7-(Difluoromethyl)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-5-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide is unique due to the presence of the difluoromethyl group and the specific arrangement of its aromatic rings. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15F3N6O2S

Molecular Weight

484.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H15F3N6O2S/c1-10-7-14-21(34-10)27-11(2)30(22(14)33)29-20(32)15-9-26-31-17(18(24)25)8-16(28-19(15)31)12-3-5-13(23)6-4-12/h3-9,18H,1-2H3,(H,29,32)

InChI Key

JIJHOJXKJBHIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)F)C

Origin of Product

United States

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